Cas no 637-62-7 (4-Benzoquinone Monoxime)

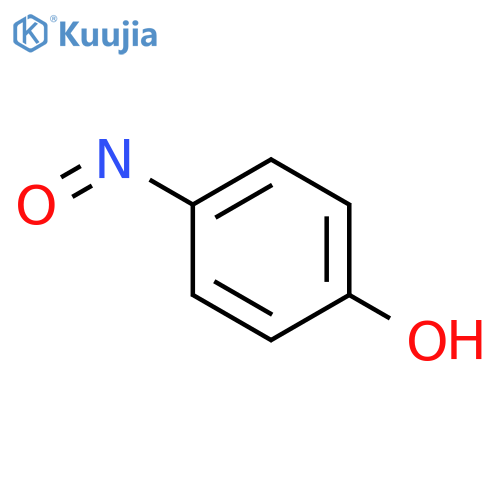

4-Benzoquinone Monoxime structure

商品名:4-Benzoquinone Monoxime

4-Benzoquinone Monoxime 化学的及び物理的性質

名前と識別子

-

- 2,5-Cyclohexadiene-1,4-dione,1-oxime

- 4-Benzoquinone Monoxime

- 4-NITROSOPHENOL

- 1,4-Benzoquinone 4-OxiMe

- 4-hydroxyimino-5-cyclohexadien-1-one

- Benzoquinone monoxime

- N-Hydroxy-p-benzoquinone imine

- p-benzoquinone,monooxime

- p-quinone monooxime

- Quinone MonooxiMe

- 4-hydroxyimino-2,5-cyclohexadiene-1-one

- p-quinone monoxime

- 4-hydroxyimino-cyclohexa-2,5-dien-1-one

- WLN: L6V DYJ DUNQ

- NSC3124

- Phenol, p-nitroso-

- p-Chinonmonoxim [Czech]

- W-108801

- 4-NITROSOPHENOL (WETTED WITH CA. 40% WATER)

- NSC-239647

- 4-NITROSOPHENOL [HSDB]

- AKOS006230373

- NSC 3124

- CS-0366469

- p-Chinonmonoxim

- KMGMCLWJFCGWFI-UHFFFAOYSA-N

- CAS-104-91-6

- InChI=1/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H

- 2,5-Cyclohexadien-1-one, 4-hydroxyimino-

- BRN 2040595

- 4-Nitrosofenol

- 4-07-00-02073 (Beilstein Handbook Reference)

- 2, 4-hydroxyimino-

- Nitrosophenol

- 4-Nitrosofenol [Czech]

- NSC-3124

- Quinone 4-oxime

- DTXSID0025991

- D95331

- MFCD00002329

- Quinone monoxime

- 4-Nitroso-phenol

- benzoquinone oxime

- DTXSID0075287

- UNII-55EB58H2UP

- 4-Nitrosophenol (wetted with ca. 40% Water) (unit weight on dry weight basis)

- Phenol, 4-nitroso-

- p-Benzoquinone, monooxime

- Tox21_303059

- NSC 239647

- mono-nitroso phenol

- Quinone oxime

- CCRIS 4710

- 104-91-6

- SCHEMBL232995

- p-Benzoquinone monoxime

- 1,4-Benzoquinone monoxime

- CHEMBL3276923

- NCGC00259303-01

- JSTCPNFNKICNNO-UHFFFAOYSA-

- 55EB58H2UP

- NCGC00249111-01

- EINECS 203-251-6

- benzoquinone monooxime

- NCGC00257216-01

- HSDB 5362

- STL453714

- DTXCID405991

- 2,4-dione, monooxime

- p-Nitrosophenol

- A801099

- CHEMBL104353

- 637-62-7

- N0374

- SCHEMBL107699

- 2,5-Cyclohexadiene-1,4-dione, monooxime

- p-Benzoquinone 4-oxime

- BRN 1856695

- Q27261304

- WLN: QR DNO

- 1,4-Benzoquinone, 1-oxime-

- NSC239647

- para-Nitrosophenol

- AKOS006311740

- 4-(hydroxyimino)cyclohexa-2,5-dien-1-one

- 2,5-Cyclohexadiene-1,4-dione 1-Oxime; 1,4-Benzoquinone 4-Oxime; Quinone Monooxime; NSC 239647;

- AI3-19026

- 4-NITROSOPHENOL [MI]

- NS00021469

- NITROSOPHENOL, 4-

- Tox21_201754

-

- インチ: InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H

- InChIKey: JSTCPNFNKICNNO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1N=O)O

計算された属性

- せいみつぶんしりょう: 123.03200

- どういたいしつりょう: 123.032028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 97.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 密度みつど: 1.23

- ゆうかいてん: 270 to 291 °F (decomposes) (NTP, 1992)

- ふってん: 265.9 °C at 760 mmHg

- フラッシュポイント: 114.6 °C

- PSA: 49.66000

- LogP: 0.51170

4-Benzoquinone Monoxime セキュリティ情報

4-Benzoquinone Monoxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

4-Benzoquinone Monoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B206610-250mg |

4-Benzoquinone Monoxime |

637-62-7 | 250mg |

$ 121.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391636-500 mg |

4-Benzoquinone Monoxime, |

637-62-7 | 500MG |

¥2,708.00 | 2023-07-11 | ||

| TRC | B206610-500mg |

4-Benzoquinone Monoxime |

637-62-7 | 500mg |

$ 173.00 | 2023-04-19 | ||

| TRC | B206610-2g |

4-Benzoquinone Monoxime |

637-62-7 | 2g |

$ 632.00 | 2023-04-19 | ||

| TRC | B206610-5g |

4-Benzoquinone Monoxime |

637-62-7 | 5g |

$ 1355.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437139-1g |

4-(Hydroxyimino)cyclohexa-2,5-dien-1-one |

637-62-7 | 98% | 1g |

¥18093.00 | 2024-05-05 | |

| A2B Chem LLC | AG71746-500mg |

2,5-Cyclohexadiene-1,4-dione, monooxime |

637-62-7 | 500mg |

$289.00 | 2024-04-19 | ||

| A2B Chem LLC | AG71746-1g |

2,5-Cyclohexadiene-1,4-dione, monooxime |

637-62-7 | 1g |

$434.00 | 2024-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391636-500mg |

4-Benzoquinone Monoxime, |

637-62-7 | 500mg |

¥2708.00 | 2023-09-05 | ||

| TRC | B206610-1g |

4-Benzoquinone Monoxime |

637-62-7 | 1g |

$ 322.00 | 2023-04-19 |

4-Benzoquinone Monoxime 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

637-62-7 (4-Benzoquinone Monoxime) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量